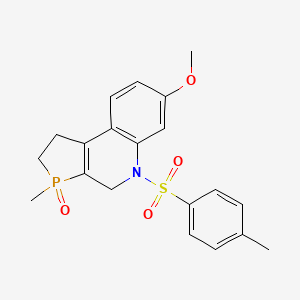
7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide is a complex organic compound that belongs to the class of phospholoquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the phospholo group and subsequent functionalization with methoxy, methyl, and sulfonyl groups. Common reagents and conditions include:
Quinoline synthesis: Using aniline derivatives and aldehydes under acidic conditions.
Phospholo group introduction: Utilizing phosphorus-containing reagents such as phosphorus oxychloride.
Functionalization: Employing methylating agents like methyl iodide and sulfonylating agents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of phospholoquinolines have shown potential as enzyme inhibitors and receptor modulators. This compound could be investigated for similar biological activities.
Medicine
Medicinal applications may include the development of new pharmaceuticals targeting specific diseases. The compound’s structural features could be optimized for improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound might be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phospholoquinolines: Compounds with similar core structures but different functional groups.
Quinoline derivatives: Compounds with variations in the quinoline core or additional substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
84779-95-3 |
|---|---|
Molekularformel |
C20H22NO4PS |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
7-methoxy-3-methyl-5-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-phospholo[2,3-c]quinoline 3-oxide |
InChI |
InChI=1S/C20H22NO4PS/c1-14-4-7-16(8-5-14)27(23,24)21-13-20-18(10-11-26(20,3)22)17-9-6-15(25-2)12-19(17)21/h4-9,12H,10-11,13H2,1-3H3 |
InChI-Schlüssel |
NPFUOHDZVFZKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CCP3(=O)C)C4=C2C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















